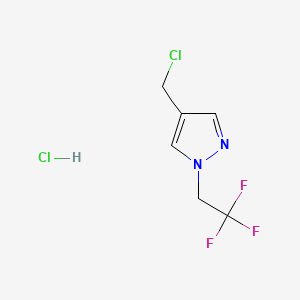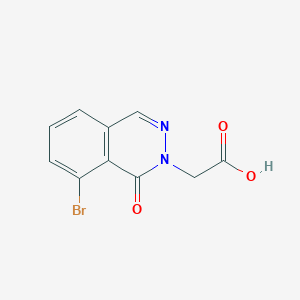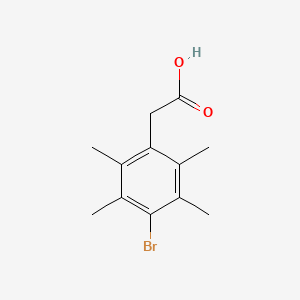
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride is a chemical compound that features a pyrazole ring substituted with a chloromethyl group and a trifluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with chloromethylating agents under controlled conditions. Common reagents used in this synthesis include chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (CMC). The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the generated hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, which is crucial for the large-scale synthesis of this compound.
化学反応の分析
Types of Reactions
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding methyl derivative.
科学的研究の応用
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
- 4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 4-(iodomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Uniqueness
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole hydrochloride is unique due to the presence of both a chloromethyl and a trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C6H7Cl2F3N2 |
|---|---|
分子量 |
235.03 g/mol |
IUPAC名 |
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole;hydrochloride |
InChI |
InChI=1S/C6H6ClF3N2.ClH/c7-1-5-2-11-12(3-5)4-6(8,9)10;/h2-3H,1,4H2;1H |
InChIキー |
HLPCTOMFNPBXPS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CC(F)(F)F)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B15304983.png)
![2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15304999.png)
![[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers](/img/structure/B15305000.png)
![Methyl(1-{thieno[3,2-b]thiophen-2-yl}propan-2-yl)amine hydrochloride](/img/structure/B15305004.png)
![[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B15305006.png)





![2-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B15305032.png)
![(3R)-1-[(1,3-thiazol-2-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B15305033.png)

![N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)
